![molecular formula C23H34O4 B1261224 acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester
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Overview
Description
Acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester is a member of cyclohexenones.
Scientific Research Applications
Synthesis Applications
- Acetic acid esters have been utilized in the synthesis of various compounds. For instance, [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters were synthesized by a three-component reaction involving α-ketoglutaric acid or its diethyl ester, 3-amino-5-methylisoxazole, and aromatic aldehydes (Sakhno et al., 2021).
Germination Inhibition Studies
- In a study focusing on germination inhibition, (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid isolated from the flowers of Erigeron annuus exhibited significant inhibitory effects on the germination of lettuce seeds (Oh et al., 2002).
Antibacterial Activity
- The synthesis of various acetic acid hydrazide derivatives and their subsequent testing for antibacterial activity against both Gram-positive and Gram-negative bacteria was conducted, demonstrating the potential of acetic acid esters in antimicrobial studies (Čačić et al., 2006).
Novel Compound Synthesis
- Acetic acid esters are used in the creation of novel compounds. For example, the synthesis of 2,4,4‐Trimethyl‐2‐oxazoline involved the use of acetic acid and 2-amino-2-methyl-1-propanol, demonstrating the versatility of acetic acid esters in producing unique chemical structures (Nelson & Meyers, 2001).
Biotransformation Studies
- In biotransformation research, 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid was investigated, demonstrating stereoselective hydrolysis when exposed to bacterial biocatalysts. This study highlights the role of acetic acid esters in biotransformation and stereochemistry (Majewska, 2015).
properties
Molecular Formula |
C23H34O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)27-20-8-7-19-17-6-5-15-13-16(25)9-11-21(15,2)18(17)10-12-22(19,3)23(20,4)26/h13,17-20,26H,5-12H2,1-4H3/t17?,18?,19?,20?,21?,22?,23-/m1/s1 |
InChI Key |
UQVKMBXGBQPSIA-BODHGXFRSA-N |
Isomeric SMILES |
CC(=O)OC1CCC2C3CCC4=CC(=O)CCC4(C3CCC2([C@]1(C)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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